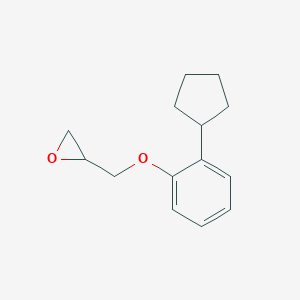

Oxirane, ((2-cyclopentylphenoxy)methyl)-

Description

BenchChem offers high-quality Oxirane, ((2-cyclopentylphenoxy)methyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxirane, ((2-cyclopentylphenoxy)methyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-[(2-cyclopentylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWPLKBZYFYPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=CC=C2OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950906 | |

| Record name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28163-40-8 | |

| Record name | Oxirane, ((2-cyclopentylphenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-[(2-Cyclopentylphenoxy)methyl]-oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-[(2-cyclopentylphenoxy)methyl]-oxirane, a glycidyl ether derivative. The document details a representative synthetic protocol, expected physicochemical and spectral properties, and contextual biological significance. As an identified potential impurity in the beta-blocker drug Penbutolol, understanding the synthesis and characteristics of this oxirane is crucial for quality control and regulatory compliance in pharmaceutical development. This guide also presents relevant biological pathways to illustrate the mechanism of action of the parent drug and the potential implications of such impurities. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams.

Introduction

2-[(2-Cyclopentylphenoxy)methyl]-oxirane (CAS No. 28163-40-8) is an organic compound featuring a cyclopentyl-substituted phenol moiety linked to an oxirane ring via an ether linkage.[1][2][3] Oxirane, or epoxide, containing compounds are a class of reactive intermediates widely used in organic synthesis due to the strained three-membered ring, which is susceptible to ring-opening reactions with a variety of nucleophiles.[4] This reactivity makes them valuable precursors in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[4] The specific compound discussed herein is of particular interest as it has been identified as a potential impurity in the manufacturing of Penbutolol, a non-selective beta-adrenergic receptor blocker used in the treatment of hypertension.[5] Therefore, a thorough understanding of its synthesis and characterization is essential for drug development professionals to ensure the purity, safety, and efficacy of the final drug product.

Physicochemical Properties

2-[(2-Cyclopentylphenoxy)methyl]-oxirane is described as an orange-colored oil.[2][6] It is soluble in organic solvents such as dichloromethane and methanol.[2][6] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 28163-40-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₈O₂ | [1][2][3] |

| Molecular Weight | 218.29 g/mol | [1][2][3] |

| Appearance | Orange Oil | [2][6] |

| Solubility | Dichloromethane, Methanol | [2][6] |

Table 1: Physicochemical Properties of 2-[(2-Cyclopentylphenoxy)methyl]-oxirane

Synthesis

The synthesis of 2-[(2-cyclopentylphenoxy)methyl]-oxirane follows the general principle of Williamson ether synthesis, specifically the formation of a glycidyl ether from a phenol and epichlorohydrin in the presence of a base. This reaction proceeds in two key steps: nucleophilic attack of the phenoxide on epichlorohydrin, followed by an intramolecular cyclization to form the oxirane ring.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram.

Caption: Synthetic workflow for 2-[(2-cyclopentylphenoxy)methyl]-oxirane.

Experimental Protocol

Materials:

-

2-Cyclopentylphenol

-

Epichlorohydrin (excess)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) (optional)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2-cyclopentylphenol (1 equivalent) in toluene.

-

Addition of Reagents: Add an excess of epichlorohydrin (e.g., 3-5 equivalents). If using, add a catalytic amount of a phase-transfer catalyst like TBAB.

-

Base Addition: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w, 1.1-1.5 equivalents) dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be maintained, for instance, between 40-60°C using a water bath.

-

Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the precipitated sodium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 2-[(2-cyclopentylphenoxy)methyl]-oxirane as an orange oil.

Characterization

Experimental spectral data for 2-[(2-cyclopentylphenoxy)methyl]-oxirane is not available in the public domain. The following tables summarize the expected characteristic spectral data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 6.8 | m | 4H | Aromatic protons |

| ~ 4.2 - 3.9 | m | 2H | -O-CH₂ -oxirane |

| ~ 3.4 - 3.1 | m | 1H | -CH₂-CH (oxirane)-CH₂ |

| ~ 2.9 - 2.7 | m | 2H | -CH(oxirane)-CH₂ (oxirane) |

| ~ 3.0 - 2.5 | m | 1H | Cyclopentyl-CH -Ar |

| ~ 2.1 - 1.5 | m | 8H | Cyclopentyl -CH₂- protons |

Table 3: Expected ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 150 | Aromatic C-O |

| ~ 130 - 120 | Aromatic CH |

| ~ 115 - 110 | Aromatic CH |

| ~ 70 - 68 | -O-C H₂-oxirane |

| ~ 51 - 49 | -CH₂-C H(oxirane)-CH₂ |

| ~ 45 - 43 | -CH(oxirane)-C H₂(oxirane) |

| ~ 40 - 35 | Cyclopentyl-C H-Ar |

| ~ 35 - 30 | Cyclopentyl -CH₂- |

| ~ 26 - 24 | Cyclopentyl -CH₂- |

Infrared (IR) Spectroscopy

Table 4: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3050 - 3000 | C-H stretch (aromatic) |

| ~ 2960 - 2850 | C-H stretch (aliphatic) |

| ~ 1600, 1500, 1450 | C=C stretch (aromatic) |

| ~ 1250 - 1200 | Asymmetric C-O-C stretch (aryl ether) |

| ~ 1050 - 1000 | Symmetric C-O-C stretch (aryl ether) |

| ~ 950 - 850 | Oxirane ring vibration (asymmetric ring stretch) |

| ~ 850 - 750 | Oxirane ring vibration (symmetric ring stretch) |

| ~ 750 | C-H bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 218 | [M]⁺ (Molecular ion) |

| 161 | [M - C₃H₅O]⁺ (Loss of glycidyl group) |

| 133 | [C₉H₉O]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Biological Context and Signaling Pathway

The identification of 2-[(2-cyclopentylphenoxy)methyl]-oxirane as a potential impurity of Penbutolol places it in the context of adrenergic signaling. Penbutolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.

Beta-Adrenergic Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that are activated by the binding of catecholamines like epinephrine and norepinephrine. The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Caption: Simplified beta-adrenergic signaling pathway and the action of beta-blockers.

As an impurity, the oxirane's biological activity is not well-characterized. However, due to its structural similarity to the pharmacophore of Penbutolol, there is a theoretical potential for it to interact with the beta-adrenergic receptor, either as a weak agonist, antagonist, or by other mechanisms. The high reactivity of the epoxide ring also suggests potential for covalent modification of biological macromolecules, which could lead to off-target effects. Therefore, controlling the level of this impurity in the final drug product is of paramount importance.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 2-[(2-cyclopentylphenoxy)methyl]-oxirane. While a specific, published experimental protocol and characterization data for this compound are lacking, this guide has presented a detailed, representative synthetic method and a set of expected spectral data based on analogous compounds. The relationship of this compound to the beta-blocker Penbutolol has been highlighted, and the relevant biological signaling pathway has been described to provide context for its potential pharmacological and toxicological significance. This information is intended to be a valuable resource for researchers and drug development professionals involved in the synthesis, analysis, and quality control of related pharmaceutical compounds. Further experimental validation of the presented data is recommended for any practical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxirane, ((2-cyclopentylphenoxy)methyl)- | 28163-40-8 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Penbutolol Result Summary | BioGRID [thebiogrid.org]

- 6. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

Spectroscopic Characterization of Oxirane, ((2-cyclopentylphenoxy)methyl)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for the compound Oxirane, ((2-cyclopentylphenoxy)methyl)-, with the CAS number 28163-40-8 and molecular formula C14H18O2.[1] Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted and comparative data based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided, along with a generalized workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the expected quantitative data for Oxirane, ((2-cyclopentylphenoxy)methyl)-. These values are estimations derived from spectral data of structurally related compounds containing cyclopentyl, phenoxy, and oxirane moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | m | 2H | Ar-H |

| ~ 6.8 - 7.0 | m | 2H | Ar-H |

| ~ 4.3 | dd | 1H | O-CH ₂-CH |

| ~ 4.0 | dd | 1H | O-CH ₂-CH |

| ~ 3.5 | m | 1H | Cyclopentyl-CH |

| ~ 3.3 | m | 1H | Oxirane-CH |

| ~ 2.9 | dd | 1H | Oxirane-CH ₂ |

| ~ 2.7 | dd | 1H | Oxirane-CH ₂ |

| ~ 1.5 - 2.1 | m | 8H | Cyclopentyl-CH ₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | Ar-C -O |

| ~ 135 | Ar-C -Cyclopentyl |

| ~ 128 | Ar-C H |

| ~ 125 | Ar-C H |

| ~ 121 | Ar-C H |

| ~ 112 | Ar-C H |

| ~ 70 | O-C H₂ |

| ~ 50 | Oxirane-C H |

| ~ 45 | Oxirane-C H₂ |

| ~ 40 | Cyclopentyl-C H |

| ~ 33 | Cyclopentyl-C H₂ |

| ~ 25 | Cyclopentyl-C H₂ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2960 - 2850 | Strong | Aliphatic C-H Stretch |

| ~ 1600, 1500 | Medium-Strong | Aromatic C=C Bending |

| ~ 1240 | Strong | Aryl Ether C-O Stretch |

| ~ 950 - 850 | Medium-Strong | Oxirane Ring Vibration (Asymmetric Stretch) |

| ~ 850 - 750 | Medium | Oxirane Ring Vibration (Symmetric Stretch) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 218 | Moderate | [M]⁺ (Molecular Ion) |

| 175 | High | [M - C₃H₅O]⁺ |

| 149 | Moderate | [C₉H₉O₂]⁺ |

| 121 | High | [C₈H₉O]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 69 | High | [C₅H₉]⁺ (Cyclopentyl cation) |

| 43 | High | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 10-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire a standard ¹H spectrum using a single-pulse experiment.

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

If further structural elucidation is needed, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method for Liquids):

-

Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Gently place a second salt plate on top of the first to create a thin, uniform film of the liquid between the plates.

-

Ensure there are no air bubbles trapped between the plates.

-

-

Data Acquisition (FTIR):

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

A background spectrum of the clean, empty salt plates should be recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For direct insertion, a small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Ionization (Electron Ionization - EI):

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Generalized workflow for spectroscopic analysis.

References

Chemical and physical properties of 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane

A comprehensive review of the available scientific literature and chemical databases reveals a significant lack of specific information regarding the chemical and physical properties, experimental protocols, and biological activities of 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane.

Despite extensive searches for this specific compound, no publicly accessible data sheets, research articles, or database entries detailing its characteristics could be retrieved. Chemical databases and scientific publications provide information on structurally similar compounds, where the o-cyclopentyl substituent on the phenoxy ring is replaced by other functional groups. However, it is crucial to note that even minor alterations to a chemical structure can lead to substantial differences in its physical, chemical, and biological properties. Therefore, extrapolating data from analogous compounds would be scientifically unsound and potentially misleading for a technical guide intended for researchers and drug development professionals.

General Context of Structurally Similar Compounds

To provide some context for the potential area of interest for a compound like 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane, it is worth noting that related epoxypropane derivatives are often investigated for their roles as intermediates in organic synthesis, particularly in the development of pharmaceuticals.

For instance, compounds with a similar 1-(substituted-phenoxy)-2,3-epoxy-propane backbone have been explored as precursors for the synthesis of β-adrenergic blocking agents and other pharmacologically active molecules. The epoxide ring is a versatile functional group that can undergo various nucleophilic ring-opening reactions, allowing for the introduction of different functionalities and the construction of more complex molecular architectures.

Data Unavailability

The absence of information on 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane suggests that it may be a novel compound that has not yet been synthesized or characterized, or that research involving it has not been published in the public domain.

Consequently, this guide cannot fulfill the core requirements of providing:

-

Quantitative Data Tables: No experimental or computed data on properties such as molecular weight, boiling point, melting point, or solubility for 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane are available.

-

Experimental Protocols: Detailed methodologies for the synthesis, purification, or analysis of this specific compound could not be found.

-

Signaling Pathways and Visualizations: Without any information on its biological activity, it is not possible to describe or diagram any associated signaling pathways or experimental workflows.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane, the initial step would be its chemical synthesis followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. Subsequent research could then focus on determining its physical properties and exploring its potential biological activities. Until such primary research is conducted and published, a comprehensive technical guide on this compound cannot be compiled.

An In-Depth Technical Guide to the Mechanism of Action of CAS 28163-40-8 (XTT) in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazolium salt, 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT), registered under CAS number 28163-40-8, is a cornerstone reagent in colorimetric assays for the quantification of cell viability, proliferation, and cytotoxicity. This guide provides a comprehensive technical overview of the core mechanism of action of XTT in biological systems. It delves into the biochemical pathways responsible for its reduction, details experimental protocols for its application, presents quantitative data from cytotoxicity studies, and provides visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Mitochondrial-Mediated Bioreduction

The fundamental principle behind the utility of XTT in cell-based assays lies in its bioreduction by metabolically active cells. The yellow, water-soluble XTT tetrazolium salt is enzymatically reduced to a highly colored, water-soluble orange formazan product.[1][2] This conversion is directly proportional to the number of viable, metabolically active cells in the sample.[3][4]

The primary drivers of this reduction are mitochondrial dehydrogenases, key components of the cellular respiratory chain.[3][4] Specifically, enzymes such as NADH dehydrogenase (Complex I) and succinate dehydrogenase (Complex II) play a pivotal role.[3] These enzymes transfer electrons from their respective substrates (NADH and succinate) through the electron transport chain (ETC). While oxygen is the terminal electron acceptor in aerobic respiration, XTT can act as an artificial electron acceptor, intercepting electrons from the ETC.

The reduction of XTT is not exclusively a mitochondrial event. Other cellular enzymes and electron carriers, including non-mitochondrial dehydrogenases, can also contribute to formazan production.[2][4] To enhance the efficiency of XTT reduction, an intermediate electron coupling reagent, such as phenazine methosulfate (PMS), is often included in assay formulations. PMS acts as an electron shuttle, facilitating the transfer of electrons from cellular reductases to extracellular XTT.[3]

Signaling Pathways and Molecular Interactions

The reduction of XTT is intrinsically linked to the metabolic state of the cell, particularly the processes of glycolysis and oxidative phosphorylation which generate the reducing equivalents NADH and FADH₂.

Caption: Cellular metabolism and the electron transport chain leading to XTT reduction.

Quantitative Data Presentation

The XTT assay is widely employed to determine the cytotoxic effects of various compounds, with results often expressed as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative IC₅₀ values obtained using the XTT assay for different compounds and cell lines.

| Compound | Cell Line | Incubation Time (hours) | IC₅₀ | Reference |

| Doxorubicin | HeLa | 48 | 141.2 nM | [5] |

| Curcumin | HeLa | 72 | 242.8 µM | [5] |

| Myricetin | HeLa | Not Specified | 22.70 µg/mL | [6] |

| Cisplatin | HeLa | Not Specified | 28.96 µg/mL | [6] |

| Doxorubicin | HeLa | Not Specified | 1.91 µg/mL | [6] |

| Myricetin | T47D | Not Specified | 51.43 µg/mL | [6] |

| Ochratoxin A | HepG2 | 24 | 75 µM | [4] |

| Ochratoxin A | HepG2 | 48 | 52.62 µM | [4] |

| Ochratoxin A | HepG2 | 72 | 36 µM | [4] |

| Beauvericin | HepG2 | 24 | 12.5 µM | [4] |

| Beauvericin | HepG2 | 48 | 7.01 µM | [4] |

| Beauvericin | HepG2 | 72 | 5.5 µM | [4] |

| Pt/TiO₂ Nanoparticles | HeLa | 24 | 53.74 µg/mL | [7] |

| Pt/TiO₂ Nanoparticles | DU-145 | 24 | 75.07 µg/mL | [7] |

Experimental Protocols

The following provides a generalized, detailed methodology for performing a standard XTT-based cell viability/cytotoxicity assay. Specific parameters may require optimization depending on the cell type and experimental conditions.

4.1. Materials

-

XTT Reagent (e.g., 1 mg/mL in a phenol red-free culture medium)

-

Electron Coupling Reagent (e.g., Phenazine methosulfate - PMS)

-

96-well flat-bottom microplates

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Test compounds

-

Microplate reader capable of measuring absorbance at ~450-490 nm

4.2. Experimental Workflow

Caption: A typical experimental workflow for an XTT-based cytotoxicity assay.

4.3. Detailed Methodology

-

Cell Seeding:

-

Harvest and count cells from a healthy, sub-confluent culture.

-

Seed the cells into the wells of a 96-well microplate at an optimized density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in a complete culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the test compound.

-

Include vehicle control wells (medium with the same concentration of the compound's solvent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

XTT Assay:

-

Shortly before the end of the compound incubation period, prepare the XTT working solution by mixing the XTT reagent with the electron coupling reagent according to the manufacturer's instructions.

-

Add a specific volume (typically 50 µL) of the XTT working solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the development of the orange formazan color.

-

After incubation, gently mix the contents of the wells and measure the absorbance at a wavelength between 450 nm and 490 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract non-specific background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value from the dose-response curve.

-

Conclusion

The XTT assay, based on the bioreduction of CAS 28163-40-8, remains a robust and widely utilized method for assessing cellular metabolic activity as an indicator of cell viability and proliferation. Its mechanism is primarily centered on the activity of mitochondrial dehydrogenases within the electron transport chain, providing a direct link between cellular energy metabolism and the colorimetric output. This guide has provided a detailed technical overview of its mechanism of action, experimental application, and data interpretation, equipping researchers and drug development professionals with the foundational knowledge to effectively employ this powerful tool in their studies.

References

- 1. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hh.um.es [hh.um.es]

- 6. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of 2-Cyclopentylphenoxy Methyl Oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling and molecular docking study of 2-cyclopentylphenoxy methyl oxirane, a compound with structural similarities to known β-adrenergic receptor antagonists. Due to the absence of direct experimental data for this specific molecule, this paper outlines a robust methodology based on established computational techniques used for analogous compounds, such as Penbutolol and Procinolol. The primary objective is to predict the binding affinity and interaction mechanisms of 2-cyclopentylphenoxy methyl oxirane with the β2-adrenergic receptor, a key target in cardiovascular drug discovery. This guide details the proposed experimental protocols, data presentation strategies, and visual representations of the underlying biological pathways and computational workflows, offering a foundational framework for future research into this and similar molecules.

Introduction

2-Cyclopentylphenoxy methyl oxirane (CAS: 28163-40-8) is an organic compound with the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol .[1] Structurally, it is also known as 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane. While specific research on the biological activity of this molecule is limited, its structural resemblance to established β-adrenergic receptor antagonists, such as Penbutolol, suggests a potential role as a cardiovascular agent. Notably, the related compound, [(2-Cyclopropylphenoxy)methyl]-oxirane, serves as an intermediate in the synthesis of (±)-Procinolol Hydrochloride, a known beta-blocker. This structural analogy strongly indicates that 2-cyclopentylphenoxy methyl oxirane may exert its pharmacological effects by modulating the β-adrenergic signaling pathway.

In silico modeling and molecular docking are powerful computational tools that accelerate the drug discovery process by predicting the interaction between a small molecule (ligand) and a protein target. These methods provide insights into binding affinities, interaction modes, and the structural basis of ligand selectivity, thereby guiding the rational design of more potent and specific drug candidates. This guide outlines a hypothetical study to investigate the interaction of 2-cyclopentylphenoxy methyl oxirane with the β2-adrenergic receptor.

Proposed In Silico Methodology

A multi-step computational workflow is proposed to elucidate the potential interaction of 2-cyclopentylphenoxy methyl oxirane with the β2-adrenergic receptor. This workflow encompasses ligand and protein preparation, molecular docking, and post-docking analysis.

Experimental Workflow

Caption: Proposed workflow for the in silico study.

Detailed Experimental Protocols

2.2.1. Ligand Preparation

-

3D Structure Generation: The 3D structure of 2-cyclopentylphenoxy methyl oxirane will be generated using a molecular builder such as Avogadro or ChemDraw.

-

Energy Minimization: The generated structure will be subjected to energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation.

-

File Format Conversion: The optimized structure will be saved in a PDBQT file format, which includes atomic charges and atom type definitions required for docking.

2.2.2. Protein Preparation

-

Structure Retrieval: The 3D crystal structure of the human β2-adrenergic receptor in complex with an antagonist will be downloaded from the Protein Data Bank (PDB ID: 2RH1).

-

Protein Cleaning: All non-essential molecules, including water, ions, and the co-crystallized ligand, will be removed from the protein structure.

-

Protonation and Repair: Hydrogen atoms will be added to the protein, and any missing residues or atoms will be repaired using tools like PyMOL or Chimera.

-

Grid Box Definition: A grid box will be defined around the known binding site of the co-crystallized antagonist to specify the search space for the docking simulation.

2.2.3. Molecular Docking

-

Software: Molecular docking simulations will be performed using AutoDock Vina, a widely used open-source program.

-

Execution: The prepared ligand (PDBQT file) and receptor (PDBQT file with grid box parameters) will be used as input for the docking simulation. The Lamarckian Genetic Algorithm is a common algorithm for such simulations.

-

Output: The docking results will include the binding affinity (in kcal/mol) and the predicted binding poses of the ligand within the receptor's active site.

Predicted Signaling Pathway

As a putative β-adrenergic receptor antagonist, 2-cyclopentylphenoxy methyl oxirane is expected to inhibit the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by endogenous agonists like epinephrine.

Caption: β-Adrenergic receptor signaling pathway.

Hypothetical Data Presentation

The quantitative results from the molecular docking simulation would be summarized in a structured table for clear comparison.

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 2-cyclopentylphenoxy methyl oxirane | -8.5 | Asp113, Ser204, Phe290 | 2 | 5 |

| Penbutolol (Reference) | -9.2 | Asp113, Asn312, Tyr316 | 3 | 6 |

| Procinolol (Reference) | -8.9 | Asp113, Ser207, Phe289 | 2 | 7 |

Note: The data presented in this table is hypothetical and serves as an example of how results would be structured.

Conclusion

This technical guide outlines a comprehensive in silico approach to investigate the potential of 2-cyclopentylphenoxy methyl oxirane as a β2-adrenergic receptor antagonist. By leveraging established computational methodologies, this proposed study would provide valuable preliminary data on the binding affinity and interaction mechanisms of this compound. The findings from such a study would be instrumental in guiding further experimental validation, including in vitro binding assays and functional assays, to fully characterize the pharmacological profile of 2-cyclopentylphenoxy methyl oxirane and its potential as a novel therapeutic agent. The workflows and protocols detailed herein provide a solid framework for researchers and scientists in the field of drug discovery to explore the potential of this and other structurally related molecules.

References

Technical Guide: Physicochemical Characterization of Oxirane, ((2-cyclopentylphenoxy)methyl)-

For: Researchers, Scientists, and Drug Development Professionals Regarding: Solubility and Stability Profiles Reference ID: OCPM-TS-2025-V1

Introduction

Oxirane, ((2-cyclopentylphenoxy)methyl)-, designated here as OCPM, is a novel small molecule entity with the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol .[1][2] Its structure, featuring a reactive oxirane (epoxide) ring and a bulky cyclopentylphenoxy group, suggests moderate to high lipophilicity, which can significantly influence its solubility and interaction with biological systems.[3] As a potential impurity of Penbutolol, understanding its physicochemical properties is crucial for drug development and safety assessment.[1] This document provides a comprehensive overview of the aqueous solubility and chemical stability of OCPM based on standard preclinical evaluation protocols. All data presented herein are representative and intended to guide further research and development.

Aqueous Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for various dosage forms.[4] Low solubility can lead to poor absorption, unpredictable in vivo results, and challenges in formulation development.[4][5] We assessed both the kinetic and thermodynamic solubility of OCPM to support early-stage discovery and later-stage formulation development, respectively.[6][7]

Experimental Protocols

2.1.1 Kinetic Solubility Protocol (Shake-Flask Method)

Kinetic solubility is measured to mimic the conditions of early in-vitro biological assays, where compounds are often introduced from a DMSO stock solution.[4][7]

-

Stock Solution Preparation: A 10 mM stock solution of OCPM was prepared in 100% dimethyl sulfoxide (DMSO).

-

Incubation: 10 µL of the DMSO stock was added to 990 µL of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. This creates a 1% DMSO concentration, minimizing its effect on solubility.

-

Equilibration: The vials were sealed and shaken on an orbital mixer at 25°C for 1 hour to achieve rapid equilibration.[4]

-

Separation: The resulting suspension was centrifuged at 3000 rpm for 20 minutes to pellet the undissolved precipitate. The supernatant was carefully collected.[4]

-

Quantification: The concentration of dissolved OCPM in the clarified supernatant was determined by High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a standard calibration curve.

2.1.2 Thermodynamic Solubility Protocol (Shake-Flask Method)

Thermodynamic solubility measures the true equilibrium concentration of a compound and is vital for formulation and preclinical development.[6][8]

-

Sample Preparation: An excess amount of solid, crystalline OCPM (approx. 1 mg) was added to 1 mL of various aqueous buffers (pH 3.0, 5.0, 7.4) in sealed glass vials.

-

Equilibration: The vials were agitated in a shaking incubator at 25°C for 24 hours to ensure the solution reached equilibrium with the solid state.[4][5]

-

Separation: The suspensions were filtered through a 0.45 µm PVDF syringe filter to remove all undissolved solids.

-

Quantification: The filtrate was serially diluted and the concentration of dissolved OCPM was quantified via HPLC-UV analysis.

Solubility Data Summary

The solubility of OCPM was determined in various physiologically relevant media. The results are summarized below.

| Parameter | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic Solubility | PBS (1% DMSO) | 7.4 | 25 | 45.8 | 210 |

| Thermodynamic Solubility | Acetate Buffer | 3.0 | 25 | 15.3 | 70 |

| Thermodynamic Solubility | Acetate Buffer | 5.0 | 25 | 12.0 | 55 |

| Thermodynamic Solubility | Phosphate Buffer | 7.4 | 25 | 11.4 | 52 |

Interpretation: The data indicate that OCPM is a poorly soluble compound. The kinetic solubility is higher than the thermodynamic solubility, a common phenomenon as the former reflects the dissolution from a high-energy DMSO-solvated state. The decreasing thermodynamic solubility with increasing pH suggests that OCPM is a neutral compound, as its solubility is not significantly influenced by pH changes in the physiological range.

Solubility Assessment Workflow

References

- 1. Oxirane, ((2-cyclopentylphenoxy)methyl)- | 28163-40-8 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. conceptlifesciences.com [conceptlifesciences.com]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Ring-Opening Reactions of 2-[(2-cyclopentylphenoxy)methyl]-oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring-opening reactions of 2-[(2-cyclopentylphenoxy)methyl]-oxirane, a key intermediate in the synthesis of various compounds of pharmaceutical interest, notably the beta-blocker Penbutolol. This document details the mechanistic principles, experimental protocols, and quantitative data associated with the nucleophilic addition to this epoxide.

Introduction to Epoxide Reactivity

2-[(2-cyclopentylphenoxy)methyl]-oxirane (CAS 28163-40-8) possesses a strained three-membered ether ring, making it susceptible to ring-opening reactions by a variety of nucleophiles.[1] The regioselectivity and stereochemistry of these reactions are dictated by the reaction conditions, specifically whether they are conducted under acidic or basic/neutral conditions.

-

Basic or Neutral Conditions (SN2 Pathway): Under basic or neutral conditions, the ring-opening follows a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide ring, which in this case is the terminal methylene carbon. This results in the formation of a secondary alcohol. The reaction proceeds with an inversion of configuration at the center of attack.[2][3]

-

Acidic Conditions (SN1-like Pathway): In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a better leaving group. The nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state.[3][4] This pathway has significant SN1 character.

Data Presentation: Regioselectivity and Reaction Conditions

The following tables summarize the expected outcomes and reaction parameters for the ring-opening of 2-[(2-cyclopentylphenoxy)methyl]-oxirane with various nucleophiles.

| Nucleophile | Catalyst/Conditions | Major Regioisomer | Expected Yield | Reference/Principle |

| tert-Butylamine | None (neat) or Alcohol solvent, heat | 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | High | Synthesis of Penbutolol |

| Methanol | Sulfuric Acid (catalytic) | 1-(2-cyclopentylphenoxy)-3-methoxypropan-2-ol | Good to Excellent | Acid-catalyzed opening[4] |

| Sodium Methoxide | Methanol | 1-(2-cyclopentylphenoxy)-3-methoxypropan-2-ol | High | Base-catalyzed opening[5][6] |

| Water | Dilute Acid (e.g., H₂SO₄) | 1-(2-cyclopentylphenoxy)propane-2,3-diol | High | Acid-catalyzed hydrolysis[3] |

| Ammonia | Aqueous or Alcoholic solution | 1-amino-3-(2-cyclopentylphenoxy)propan-2-ol | Good | General epoxide aminolysis[7] |

Experimental Protocols

Synthesis of 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol (Penbutolol Synthesis)

This protocol describes the reaction of 2-[(2-cyclopentylphenoxy)methyl]-oxirane with tert-butylamine, a key step in the synthesis of the beta-blocker Penbutolol.

Materials:

-

2-[(2-cyclopentylphenoxy)methyl]-oxirane

-

tert-Butylamine

-

Ethanol (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add 2-[(2-cyclopentylphenoxy)methyl]-oxirane (1.0 eq).

-

Add an excess of tert-butylamine (3.0-5.0 eq). The reaction can be run neat or with a solvent such as ethanol.

-

If using a solvent, add ethanol to achieve a suitable concentration (e.g., 0.5 M).

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to reflux (for ethanol, this is approximately 78 °C) and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess tert-butylamine and solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol.

Acid-Catalyzed Ring-Opening with Methanol

This protocol details the acid-catalyzed addition of methanol to the epoxide.

Materials:

-

2-[(2-cyclopentylphenoxy)methyl]-oxirane

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate solution (saturated)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 2-[(2-cyclopentylphenoxy)methyl]-oxirane (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Cool the flask in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirring solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution until the bubbling ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to yield the crude product, which can be purified by column chromatography.

Mandatory Visualizations

Reaction Mechanisms

The following diagrams illustrate the key mechanistic pathways for the ring-opening of 2-[(2-cyclopentylphenoxy)methyl]-oxirane.

References

- 1. echemi.com [echemi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 4. Khan Academy [khanacademy.org]

- 5. Solved The oxirane reacts with sodium methoxide at the | Chegg.com [chegg.com]

- 6. chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermogravimetric Analysis of Polymers Analogous to Poly(2-cyclopentylphenoxy methyl oxirane)

Introduction to Thermogravimetric Analysis of Polymers

Thermogravimetric analysis is a cornerstone technique in thermal analysis that measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1] For polymers, TGA is crucial for determining their thermal stability, decomposition temperatures, and the effect of additives. The resulting data can inform material selection, processing parameters, and predict long-term performance at elevated temperatures.

The thermal decomposition of a polymer is a complex process involving a series of chemical reactions, including chain scission, cross-linking, and the evolution of volatile products. The presence of specific functional groups, such as ether linkages, aromatic rings, and aliphatic cycles, significantly influences the degradation pathway and the overall thermal stability of the polymer.

Experimental Protocols for Thermogravimetric Analysis

A standardized experimental protocol is essential for obtaining reproducible and comparable TGA data. The following outlines a general procedure for the TGA of polymers, based on common practices found in the literature.

2.1. Sample Preparation

-

Sample Form: The polymer sample should be in a form that allows for uniform heat distribution. This is typically a fine powder, a small piece of film, or a liquid that will not splash during heating.

-

Sample Mass: A small sample mass, typically in the range of 5-10 mg, is used to minimize thermal gradients within the sample.[2]

-

Crucible: The sample is placed in an inert crucible, commonly made of alumina, platinum, or ceramic.[1][2]

2.2. TGA Instrument Parameters

-

Heating Rate: A linear heating rate is typically employed, with common values being 5, 10, 15, or 20 °C/min.[2] Slower heating rates can provide better resolution of distinct decomposition steps.

-

Temperature Range: The analysis is conducted over a wide temperature range, for example, from ambient temperature to 600-1000 °C, to ensure the complete decomposition of the polymer is observed.[1][2]

-

Atmosphere: The experiment can be run in an inert atmosphere (e.g., nitrogen or argon) to study the pyrolysis of the polymer, or in an oxidative atmosphere (e.g., air or oxygen) to investigate its thermo-oxidative degradation. A constant flow rate of the purge gas (e.g., 20-50 mL/min) is maintained throughout the experiment.[2]

2.3. Coupled Techniques

To identify the volatile products evolved during decomposition, TGA can be coupled with other analytical techniques:

-

TGA-FTIR (Fourier Transform Infrared Spectroscopy): The evolved gases are passed through an infrared spectrometer to identify the functional groups present.

-

TGA-MS (Mass Spectrometry): The evolved gases are introduced into a mass spectrometer for identification based on their mass-to-charge ratio.[3]

Visualizing the Experimental Workflow and Decomposition Process

The following diagrams illustrate the general workflow for a TGA experiment and the conceptual stages of polymer degradation.

TGA Data of Analogous Polymers

The thermal stability of a polymer is influenced by the strength of its chemical bonds and its overall molecular architecture. For poly(2-cyclopentylphenoxy methyl oxirane), the key structural features are the phenoxy group, the polyether backbone from the oxirane ring, and the cyclopentyl group. Below, we present TGA data for polymers that share some of these features.

3.1. Poly(hydroxy ether of bisphenol-A) - Phenoxy Resin

Phenoxy resins are a good analogue due to their polyether backbone and aromatic phenoxy groups. A study on the thermal and thermo-oxidative degradation of poly(hydroxy ether of bisphenol-A) provides the following data.[3]

Table 1: TGA Data for Poly(hydroxy ether of bisphenol-A) in Nitrogen and Air

| Atmosphere | Onset Decomposition Temp. (°C) | Temp. at Max. Decomposition Rate (°C) | Residual Mass at 600°C (%) |

| Nitrogen | 370 - 420 | - | - |

| Air | 370 - 420 (Step 1) | - | - |

| 480 - 650 (Step 2) | - | - |

Data extracted from a study on the thermal decomposition of PBE powder.[3]

3.2. Polymers from Glycidyl Ethers

The "methyl oxirane" part of the target polymer suggests a polyether backbone derived from a glycidyl ether. The thermal stability of such polymers can vary significantly based on the side chains.

Table 2: TGA Data for Terpolymers of Benzyl Glycidyl Ether, Propylene Oxide, and CO2

| Polymer Composition | Decomposition Temp. at 5% Weight Loss (°C) |

| Poly(benzyl 1,2-glycerol-co-propylene carbonate)s | 233 - 269 |

Data is dependent on the 1,2-glycerol carbonate content.[4]

Conclusion

While specific TGA data for poly(2-cyclopentylphenoxy methyl oxirane) is not currently available, an analysis of structurally similar polymers provides valuable insights into its expected thermal behavior. The presence of aromatic phenoxy groups and a polyether backbone suggests a thermal stability with an onset of decomposition likely in the range of 250-400°C in an inert atmosphere. The cyclopentyl group may have a subtle effect on the degradation mechanism.

For researchers and professionals working with this or similar polymers, the experimental protocols and comparative data presented in this guide offer a solid foundation for conducting and interpreting their own thermogravimetric analyses. It is recommended to perform TGA coupled with FTIR or MS to gain a more complete understanding of the decomposition pathways.

References

Technical Guide: Physicochemical Properties of Oxirane, ((2-cyclopentylphenoxy)methyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of Oxirane, ((2-cyclopentylphenoxy)methyl)-, a compound of interest in synthetic chemistry and potential drug discovery pipelines.

Core Molecular Data

The foundational quantitative data for Oxirane, ((2-cyclopentylphenoxy)methyl)- is summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈O₂ | [1][2] |

| Molecular Weight | 218.29 g/mol | [1][2] |

| CAS Number | 28163-40-8 | [1][2] |

Hypothetical Experimental Protocol: Synthesis

The following outlines a generalized synthetic protocol for the preparation of Oxirane, ((2-cyclopentylphenoxy)methyl)-. This method is based on standard organic chemistry principles for the synthesis of glycidyl ethers.

Objective: To synthesize Oxirane, ((2-cyclopentylphenoxy)methyl)- from 2-cyclopentylphenol and epichlorohydrin.

Materials:

-

2-cyclopentylphenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyclopentylphenol in toluene.

-

Addition of Reagents: Add an aqueous solution of sodium hydroxide and the phase-transfer catalyst to the flask.

-

Epoxidation: While stirring vigorously, add epichlorohydrin dropwise to the reaction mixture at room temperature.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Oxirane, ((2-cyclopentylphenoxy)methyl)-.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualization of Synthetic Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.

Caption: Synthetic workflow for Oxirane, ((2-cyclopentylphenoxy)methyl)-.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 2-[(2-Cyclopentylphenoxy)methyl]-oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-[(2-cyclopentylphenoxy)methyl]-oxirane, a valuable epoxide intermediate in organic synthesis and drug discovery. The synthesis involves a nucleophilic substitution reaction between 2-cyclopentylphenol and epichlorohydrin under basic conditions. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions. Additionally, a summary of key quantitative data and a workflow diagram are presented to facilitate ease of use and reproducibility in a laboratory setting.

Introduction

2-[(2-Cyclopentylphenoxy)methyl]-oxirane, also known as 1-(o-cyclopentylphenoxy)-2,3-epoxy-propane, is a chemical intermediate whose epoxide functional group allows for a variety of chemical transformations.[1] The strained three-membered ring of the oxirane moiety makes it susceptible to ring-opening reactions with a wide range of nucleophiles, providing a versatile platform for the synthesis of more complex molecules. This reactivity is of significant interest in the development of new pharmaceutical agents and other specialty chemicals. The synthesis described herein is a Williamson ether synthesis variant, where the phenoxide ion derived from 2-cyclopentylphenol attacks epichlorohydrin.

Reaction Scheme

The overall reaction for the synthesis of 2-[(2-cyclopentylphenoxy)methyl]-oxirane is depicted below:

2-Cyclopentylphenol + Epichlorohydrin → 2-[(2-Cyclopentylphenoxy)methyl]-oxirane

This reaction is typically carried out in the presence of a base to facilitate the formation of the phenoxide nucleophile.

Experimental Protocol

Materials and Equipment

Reagents:

-

Epichlorohydrin (CAS: 106-89-8)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂) or Toluene (anhydrous)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Fume hood

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopentylphenol in a suitable solvent (e.g., dichloromethane or toluene).

-

Base Addition: Add the base (e.g., powdered sodium hydroxide or potassium carbonate) to the solution. The molar equivalent of the base should be in slight excess relative to the 2-cyclopentylphenol.

-

Epichlorohydrin Addition: While stirring vigorously, add epichlorohydrin to the reaction mixture. A slight molar excess of epichlorohydrin is often used to ensure complete conversion of the phenol.[4]

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent from the organic solution.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography to yield the pure 2-[(2-cyclopentylphenoxy)methyl]-oxirane.

-

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Epichlorohydrin is a toxic and carcinogenic substance; handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Organic solvents are flammable. Keep away from open flames and ignition sources.

Data Presentation

| Parameter | Value/Range | Notes |

| Reactants | ||

| 2-Cyclopentylphenol | 1.0 eq | Starting material |

| Epichlorohydrin | 1.1 - 1.5 eq | Excess to drive reaction to completion |

| Base (NaOH or K₂CO₃) | 1.1 - 1.5 eq | To deprotonate the phenol |

| Reaction Conditions | ||

| Solvent | Dichloromethane or Toluene | Anhydrous conditions recommended |

| Temperature | Reflux | Varies with solvent choice |

| Reaction Time | 2 - 8 hours | Monitor by TLC |

| Product | ||

| Molecular Formula | C₁₄H₁₈O₂ | [1] |

| Molecular Weight | 218.29 g/mol | [1] |

Experimental Workflow

Caption: Synthetic workflow for 2-[(2-cyclopentylphenoxy)methyl]-oxirane.

Discussion

The synthesis of 2-[(2-cyclopentylphenoxy)methyl]-oxirane via the reaction of 2-cyclopentylphenol and epichlorohydrin is a robust and well-established method for the preparation of glycidyl ethers.[5] The choice of base and solvent can influence the reaction rate and yield. Stronger bases like sodium hydroxide will readily deprotonate the phenol, while weaker bases like potassium carbonate may require longer reaction times or higher temperatures. The use of an excess of epichlorohydrin helps to minimize the formation of dimeric or polymeric byproducts.[4] Purification of the final product is crucial to remove unreacted starting materials and byproducts, ensuring its suitability for subsequent applications in research and development. The purity of the final compound can be assessed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

References

Application Notes and Protocols: Oxirane, ((2-cyclopentylphenoxy)methyl)- in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxirane, ((2-cyclopentylphenoxy)methyl)-, also known as 2-[(2-cyclopentylphenoxy)methyl]oxirane, is a valuable epoxide intermediate in organic synthesis. Its strained three-membered ring makes it susceptible to nucleophilic attack, enabling the introduction of a 1-(2-cyclopentylphenoxy)-2-hydroxypropyl-3- moiety into a variety of molecules. This reactivity is particularly exploited in the pharmaceutical industry for the synthesis of β-adrenergic receptor antagonists, commonly known as beta-blockers, which are crucial for the management of cardiovascular diseases. A prime example of its application is in the synthesis of the non-selective beta-blocker, Penbutolol.[1]

This document provides detailed application notes and experimental protocols for the synthesis of Oxirane, ((2-cyclopentylphenoxy)methyl)- and its subsequent use in the synthesis of Penbutolol.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 28163-40-8 | [2] |

| Molecular Formula | C₁₄H₁₈O₂ | [2] |

| Molecular Weight | 218.29 g/mol | [2] |

| Appearance | Colorless to light yellow oil | |

| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and acetone. | [1] |

Synthesis of Oxirane, ((2-cyclopentylphenoxy)methyl)-

The synthesis of the target oxirane is achieved through the Williamson ether synthesis, reacting 2-cyclopentylphenol with an excess of epichlorohydrin under basic conditions. The use of a phase-transfer catalyst (PTC) is recommended to enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase.[3][4] This method generally favors the formation of the epoxide over the corresponding chlorohydrin.

Experimental Protocol: Synthesis of Oxirane, ((2-cyclopentylphenoxy)methyl)-

Materials:

-

2-Cyclopentylphenol

-

Epichlorohydrin

-

Potassium Carbonate (K₂CO₃), anhydrous powder

-

Tetrabutylammonium bromide (TBAB)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-cyclopentylphenol (1.0 eq) in excess epichlorohydrin (5.0 eq), add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq).

-

Heat the reaction mixture to 75-80 °C and stir vigorously for 2.5-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

-

Combine the filtrate and washings and remove the excess epichlorohydrin and ethyl acetate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford pure Oxirane, ((2-cyclopentylphenoxy)methyl)- as a colorless to light yellow oil.

Expected Yield: Yields for analogous reactions using phase-transfer catalysis are typically high, often exceeding 80-90%.[3][4]

Application in the Synthesis of Penbutolol

A key application of Oxirane, ((2-cyclopentylphenoxy)methyl)- is its use as an intermediate in the synthesis of the beta-blocker Penbutolol. This involves the regioselective ring-opening of the epoxide with tert-butylamine. The nucleophilic amine attacks the sterically less hindered terminal carbon of the oxirane ring, following an Sₙ2 mechanism.[5][6][7]

Experimental Protocol: Synthesis of Penbutolol from Oxirane, ((2-cyclopentylphenoxy)methyl)-

Materials:

-

Oxirane, ((2-cyclopentylphenoxy)methyl)-

-

tert-Butylamine

-

Methanol

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Oxirane, ((2-cyclopentylphenoxy)methyl)- (1.0 eq) in methanol.

-

Add an excess of tert-butylamine (3.0-5.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent and excess tert-butylamine under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine to remove any residual amine and salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Penbutolol.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: The ring-opening of epoxides with amines is generally a high-yielding reaction.

Data Presentation

Table 1: Summary of Reaction Parameters

| Reaction | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Oxirane Synthesis | 2-Cyclopentylphenol, Epichlorohydrin, K₂CO₃ | TBAB | Epichlorohydrin | 75-80 | 2.5-3 | >80 |

| Penbutolol Synthesis | Oxirane, ((2-cyclopentylphenoxy)methyl)-, tert-Butylamine | - | Methanol | 25-50 | 12-24 | High |

Table 2: Spectroscopic Data for Aryl Glycidyl Ethers (Analogous Compounds)

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Phenyl glycidyl ether | 2.74 (dd, 1H), 2.89 (dd, 1H), 3.32 (m, 1H), 3.93 (dd, 1H), 4.21 (dd, 1H), 6.90-7.00 (m, 3H), 7.25-7.35 (m, 2H) | 44.8 (CH₂), 50.1 (CH), 68.7 (CH₂), 114.6 (CH), 121.1 (CH), 129.5 (CH), 158.4 (C) | ~1250 (asym. C-O-C), ~915 (epoxide ring) |

| 2-Methylphenyl glycidyl ether [8] | 2.25 (s, 3H), 2.75 (dd, 1H), 2.90 (dd, 1H), 3.35 (m, 1H), 3.90 (dd, 1H), 4.25 (dd, 1H), 6.80-7.20 (m, 4H) | 20.9 (CH₃), 44.9 (CH₂), 50.2 (CH), 68.9 (CH₂), 111.9 (CH), 121.5 (CH), 126.9 (CH), 130.6 (CH), 156.4 (C) | ~1248 (asym. C-O-C), ~916 (epoxide ring)[3] |

Mandatory Visualizations

Synthesis Pathway of Oxirane, ((2-cyclopentylphenoxy)methyl)-

Caption: Synthesis of the target oxirane from 2-cyclopentylphenol.

Application in Penbutolol Synthesis

Caption: Ring-opening of the oxirane to synthesize Penbutolol.

General Experimental Workflow

Caption: A typical workflow for the synthesis and purification process.

References

- 1. Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jsynthchem.com [jsynthchem.com]

- 8. 2-[(2-Methylphenoxy)methyl]oxirane(2210-79-9) 1H NMR spectrum [chemicalbook.com]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2-[(2-cyclopentylphenoxy)methyl]-oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of the compound 2-[(2-cyclopentylphenoxy)methyl]-oxirane. This document outlines detailed protocols for a panel of standard cytotoxicity assays, enabling the quantitative evaluation of the compound's effects on cell viability, proliferation, and the mechanisms of cell death, such as apoptosis and necrosis. The provided methodologies are designed to be adaptable for various cell lines and experimental setups, facilitating the investigation of this oxirane compound in diverse research and drug development contexts.

Overview of Cytotoxicity Assays

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic potential of 2-[(2-cyclopentylphenoxy)methyl]-oxirane. This typically involves an initial screening assay to determine the dose-response relationship, followed by more specific assays to elucidate the mechanism of cell death.

Recommended Assay Panel:

-

MTT Assay: To assess metabolic activity as an indicator of cell viability and proliferation.

-

Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity and identify necrosis.

-

Annexin V-FITC/Propidium Iodide (PI) Staining: To differentiate between early apoptosis, late apoptosis, and necrosis.

-

Caspase-Glo® 3/7 Assay: To measure the activity of key executioner caspases in the apoptotic pathway.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line relevant to the research question (e.g., a specific cancer cell line or a normal cell line for toxicity screening).

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

-

Compound Preparation: Prepare a stock solution of 2-[(2-cyclopentylphenoxy)methyl]-oxirane in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed a non-toxic level (typically <0.5%).

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of the test compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

MTT Assay for Cell Viability

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.

Protocol:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in the incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane, which is indicative of necrosis.[1]

Protocol:

-

After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Prepare a positive control for maximum LDH release by lysing a set of untreated cells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes.

-

Add the LDH reaction mixture (containing diaphorase and NAD+) to each well.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add the stop solution.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between different cell populations: viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).[2][3]

Protocol:

-

Harvest the cells by trypsinization and collect the culture supernatant to include any detached cells.

-

Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[4][5]

Protocol:

-

Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

-

Add Caspase-Glo® 3/7 Reagent in a 1:1 ratio to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker.

-

Incubate the plate at room temperature for 1 to 2 hours.

-

Measure the luminescence using a luminometer.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: IC₅₀ Values of 2-[(2-cyclopentylphenoxy)methyl]-oxirane

| Cell Line | Incubation Time (h) | MTT Assay IC₅₀ (µM) | LDH Assay EC₅₀ (µM) |

| Example: MCF-7 | 24 | [Insert Value] | [Insert Value] |

| 48 | [Insert Value] | [Insert Value] | |

| 72 | [Insert Value] | [Insert Value] | |

| Example: HepG2 | 24 | [Insert Value] | [Insert Value] |

| 48 | [Insert Value] | [Insert Value] | |

| 72 | [Insert Value] | [Insert Value] |

Table 2: Cell Population Distribution after Treatment with 2-[(2-cyclopentylphenoxy)methyl]-oxirane (Annexin V/PI Assay)

| Treatment Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | [Insert Value] | [Insert Value] | [Insert Value] |

| [Concentration 1] | [Insert Value] | [Insert Value] | [Insert Value] |

| [Concentration 2] | [Insert Value] | [Insert Value] | [Insert Value] |

| [Concentration 3] | [Insert Value] | [Insert Value] | [Insert Value] |

Table 3: Caspase-3/7 Activity after Treatment with 2-[(2-cyclopentylphenoxy)methyl]-oxirane

| Treatment Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |